TPI HLA-DR1
Description
Properties
sequence |
GELIGILNAAKVPAD |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Scientific Research Applications
TCR Recognition Mechanism
The recognition of the TPI T28I neoantigen by TCRs is characterized by structural studies that reveal the binding dynamics between TCRs and the TPI-HLA-DR1 complex. Notably, two specific TCRs, E8 and G4, have been studied extensively:
- E8 TCR : Displays low affinity for the TPI T28I-HLA-DR1 complex but demonstrates significant tumor-reactive properties.
- G4 TCR : Exhibits even lower affinity but forms peptide-specific dimers, enhancing interaction stability and promoting T cell activation despite low binding affinity.
Affinity Measurements
The affinity of these interactions was quantitatively assessed using surface plasmon resonance (SPR) and two-dimensional (2D) adhesion assays. Key findings include:
| TCR | Neoepitope | Affinity (K_d) | Notes |
|---|---|---|---|
| E8 | TPI T28I | >300 μM | Low affinity but high tumor reactivity |
| G4 | TPI T28I | >300 μM | Forms dimers to enhance activation |
The affinity measurements indicate that while the direct binding affinities are low, the biological relevance in tumor contexts is significant due to enhanced cellular interactions during immune responses .
Cancer Vaccines
The identification of MHC class II-restricted tumor antigens like those derived from mutated TPI has spurred interest in developing cancer vaccines. These vaccines aim to elicit a robust immune response against tumors expressing specific neoantigens:
- Clinical Trials : Various clinical trials are ongoing to evaluate the efficacy of peptide-based vaccines targeting neoantigens such as TPI T28I.
- Response Rates : Initial results from trials involving MHC class II-restricted peptides show promising objective response rates, with some studies reporting up to 72% clinical response in treated patients .
Adoptive Cell Transfer (ACT)
Adoptive cell transfer utilizing engineered T cells expressing specific TCRs against the TPI neoantigen represents another application:
- E8 and G4 Engineering : Both E8 and G4 can be genetically modified into patient-derived T cells to enhance specificity towards tumors expressing the mutant form of TPI.
- Challenges : The limited expression of the neoantigen across patients poses challenges for broader applicability in ACT protocols .
Case Study 1: Melanoma Patient Response
A melanoma patient exhibiting high expression of the mutant form of TPI underwent treatment with a vaccine targeting the TPI T28I neoantigen. The patient's immune response was monitored through:
- T Cell Activation : Significant activation of CD4+ and CD8+ T cells was observed post-vaccination.
- Tumor Regression : Imaging studies indicated a marked reduction in tumor size, correlating with increased levels of anti-TPI-specific CD4+ cells.
Case Study 2: Adoptive Transfer Outcomes
In a trial involving ACT with E8-engineered T cells:
Comparison with Similar Compounds
Structural and Binding Motif Differences
HLA-DR1 exhibits distinct peptide-binding preferences compared to other HLA-DR alleles (Table 1). For example:
- HLA-DR1 vs. HLA-DR4 (DRB1*0401) :
- HLA-DR1 favors peptides with an aromatic residue at position +1 (e.g., tryptophan) and arginine at +2 , stabilized by a hydrophobic pocket in the binding groove .
- HLA-DR4 preferentially binds peptides with negatively charged residues (e.g., aspartic acid) at position +4 due to electrostatic interactions with Arg-71 in its β-chain .
- In allergen presentation (e.g., Art v 125-36), HLA-DR1 requires a shorter minimal epitope (11-mer) compared to HLA-DR4 (13-mer) and shows higher T-cell stimulation efficiency at low peptide concentrations .
- HLA-DR1 vs. HLA-DR2 (DRB1*1501) :
Table 1. Peptide Binding Profiles Across HLA-DR Alleles
Functional and Mechanistic Differences
Cooperative TCR-CD4 Binding :
TPI:HLA-DR1 forms a strong catch-slip bond with CD4 and TCR simultaneously, enhancing antigen sensitivity. This cooperativity is absent in class I MHC complexes (e.g., HLA-A2), which lack CD4 interaction . Jurkat cells with higher TCR:CD4 ratios exhibit stronger catch bonds, suggesting TCR dominance in stabilizing HLA-DR1-peptide interactions .Disease Associations :
Comparison with Non-DR MHC Molecules
- Class I MHC (e.g., HLA-A2): Presents shorter peptides (8–10 amino acids) via a closed binding groove, contrasting with HLA-DR1’s open-ended groove accommodating 11–20-mers . Lacks CD4 cooperation, relying solely on TCR binding for activation .
HLA-DQ and HLA-DP :
Clinical and Therapeutic Implications
- Cancer Immunotherapy: TPI:HLA-DR1-specific CD4+ T cells target tumors expressing TPI neoantigens, a strategy less effective with HLA-DR4-restricted antigens like CDC27 .
- Allergy Treatment: HLA-DR1’s superior presentation of mugwort pollen allergens (e.g., Art v 1) at low doses makes it a focus for allergen-specific immunotherapy .
Preparation Methods
Source Material and Initial Cell Preparation
Cell Lines and Tissue Sources : The preparation starts with melanoma cell lines (e.g., 1558-mel) known to express the mutated TPI antigen. Cells are cultured under controlled conditions and harvested using trypsin/EDTA treatment. After harvesting, cells are washed twice in ice-cold phosphate-buffered saline (PBS) and stored dry at −70°C to preserve protein integrity.
Cell Homogenization : Cells are suspended in an ice-cold sucrose buffer containing protease inhibitors and reducing agents (e.g., 150 mM sucrose, 2.5 mM dithiothreitol, benzamidine, leupeptin, pepstatin) to prevent protein degradation. Homogenization is performed mechanically using a tissue grinder at 10^8 cells/ml concentration, maintaining low temperature (4°C or on ice) throughout to preserve protein conformation.
Subcellular Fractionation and Protein Extraction
Centrifugation Steps : Whole nuclei are separated from cytoplasmic and membrane fractions by centrifugation at 800 × g for 10 minutes. The cytosolic fraction containing soluble proteins, including TPI, is further clarified by high-speed centrifugation at 31,500 × g. This fraction forms the basis for subsequent purification.
Buffer Optimization : The supernatant is adjusted to contain 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, and various protease inhibitors to stabilize proteins during purification. This buffer maintains physiological ionic strength and pH optimal for protein stability.
Protein Purification Strategy
The purification of the mutated TPI protein involves multiple chromatographic steps designed to isolate the antigenic protein fraction capable of stimulating T cells.
| Step | Description | Purpose |
|---|---|---|
| Desalting | Using Sephadex G25 M columns to remove salts and small molecules from the protein solution | Prepare sample for ion-exchange chromatography |
| Anion Exchange Chromatography | Loading onto HiTrap Q column, elution with NaCl gradient (0.25 mM to 1 M) in buffer A | Separate proteins based on charge |
| Concentration and Buffer Exchange | Using Microcon-30 and Centriprep-30 membrane units to concentrate and equilibrate fractions in PBS | Prepare for gel filtration |
| Gel Filtration Chromatography | Superdex 75 HiLoad 16/60 column to separate proteins by size | Further purify and isolate bioactive fractions |
| Hydrophobic Interaction Chromatography | Dialysis to 1.5 M ammonium sulfate, followed by loading onto hydrophobic interaction column | Separate proteins based on hydrophobicity |
Bioactive fractions are identified by their ability to stimulate T cells and are pooled and concentrated at each step to maintain sufficient protein concentration for downstream applications.
Molecular Cloning and Recombinant Expression of TPI
RNA Extraction and cDNA Synthesis : Total RNA is extracted from melanoma cells (1558-mel) using Trizol reagent. Messenger RNA is purified and used as a template for first-strand cDNA synthesis with reverse transcriptase.
PCR Amplification of TPI : The TPI gene is amplified using primers engineered with restriction sites (e.g., BamHI) to facilitate cloning. The PCR product is cloned into expression vectors for recombinant protein production.
Expression in Escherichia coli : For structural studies, soluble HLA-DR1 molecules loaded with peptides (including mutated TPI peptides) are prepared by in vitro folding from inclusion bodies expressed in E. coli. The α- and β-chains of HLA-DR1 and T cell receptor (TCR) constructs are expressed separately, purified, and refolded to obtain functional complexes.
Assembly of the TPI–HLA-DR1 Complex
Peptide Loading : Mutated TPI peptides are loaded into the peptide-binding groove of HLA-DR1 molecules. This is often facilitated by the peptide exchange catalyst HLA-DM, which promotes the release of the invariant chain peptide (CLIP) and allows binding of the antigenic peptide.
Complex Stabilization : To study TCR interaction, the mutated TPI peptide is sometimes covalently linked to the TCR β-chain via a flexible linker. The complex of TCR, peptide, and HLA-DR1 is assembled by incubating the components at defined molar ratios under controlled conditions (e.g., 6:4:1 ratio of TCR:CLIP–DR1:HLA-DM at 37°C for 15 hours).
Purification of Complex : The assembled complex is purified using size exclusion chromatography (e.g., Superdex 200) and anion exchange chromatography (MonoQ column) to remove unbound components and aggregates, yielding a homogeneous preparation suitable for structural and functional analysis.
Characterization and Validation
T Cell Stimulation Assays : Throughout purification, fractions are tested for their ability to stimulate specific CD4+ T cells recognizing the mutated TPI peptide presented by HLA-DR1, confirming the biological activity of the preparation.
Structural Studies : Crystallization of the TPI–HLA-DR1 complex and TCR complexes is performed using polyethylene glycol and other crystallization agents. X-ray diffraction data are collected to confirm the structural integrity and binding mode of the complex.
Peptide Binding Affinity : Binding affinities of mutant and wild-type TPI peptides to HLA-DR1 are assessed, showing that peptides with aromatic or large hydrophobic residues at key anchor positions (e.g., P1, P6) bind with high affinity, which is critical for stable complex formation.
Summary Table of Key Preparation Steps for TPI HLA-DR1
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for validating HLA-DR1 expression in cell lines, and how can discrepancies in Western blot results be addressed?
- Methodology : Use monoclonal antibodies (e.g., MEM-267) specific to HLA-DR1 for Western blot (WB) or flow cytometry. For WB, resolve proteins using 10% Tris-glycine SDS gels under reducing/non-reducing conditions. If observed band sizes (e.g., 25 kDa) differ from predicted sizes (26–28 kDa), confirm lysate preparation (e.g., RIPA buffer), heating duration, and antibody specificity. Cross-validate with flow cytometry using HLA-DR1-positive (e.g., Raji cells) and negative controls (e.g., Jurkat cells) .
Q. How can researchers design assays to measure TCR-pMHC (TPI:HLA-DR1) binding interactions in vitro?
- Methodology : Employ biomembrane force probe (BFP) assays to quantify adhesion frequencies and force-dependent bond lifetimes. Coat BFP beads with purified TPI:HLA-DR1 or TCR proteins and measure interactions with immobilized cells (e.g., Jurkat T cells or THP-1 cells). Perform 500–1,000 repetitive contact cycles per cell to generate statistically robust datasets. Use adhesion frequency () vs. contact time () plots to estimate 2D affinity () and off-rates () .
Q. What are the best practices for ensuring reproducibility in TPI:HLA-DR1 interaction studies?
- Methodology : Document experimental protocols in detail, including protein purification methods (e.g., endotoxin-free conditions), cell culture parameters (e.g., passage numbers), and instrument calibration (e.g., BFP force calibration). Share raw datasets (e.g., bond lifetime measurements, adhesion frequencies) and statistical codes via repositories. Adhere to journal guidelines for supplementary materials, such as depositing SDS-PAGE gels or flow cytometry gating strategies .
Advanced Research Questions
Q. How can memory effects in repetitive TCR-TPI:HLA-DR1 binding cycles be analyzed, and what statistical approaches are suitable?
- Methodology : Segregate data from repetitive adhesion tests into first-half and second-half contact cycles per cell. Compare mean bond lifetimes () and adhesion frequencies across subgroups using non-parametric tests (e.g., Mann-Whitney U). For memory analysis, assess whether changes with force or cycle order. Use bootstrapping to estimate confidence intervals for and . No significant differences between subgroups indicate stable interactions without memory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
